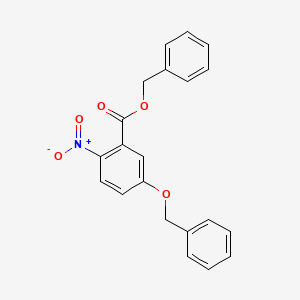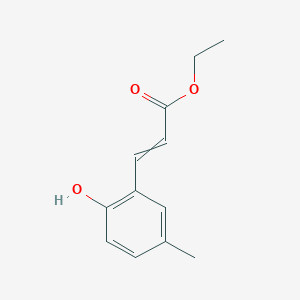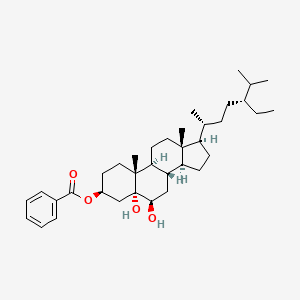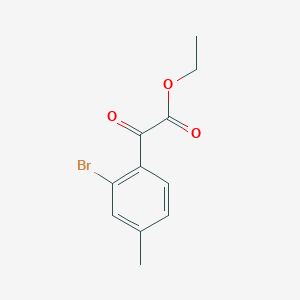![molecular formula C10H9N3O2S B13967187 (5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate, often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Amino-5-phenyl-1,3,4-thiadiazole, 2-Methyl-5-phenyl-1,3,4-thiadiazole, 2-Phenyl-1,3,4-thiadiazole.
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
phenyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-9(16-7)11-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
InChI Key |
OVDLZRHEZVLBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


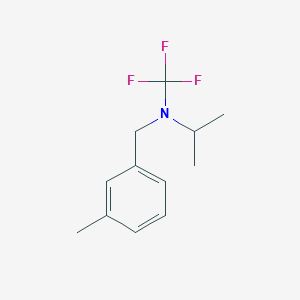
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
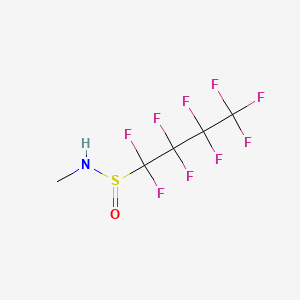
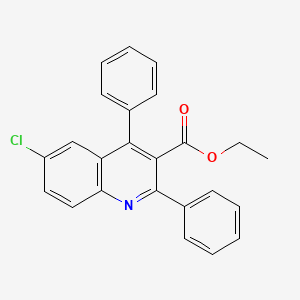
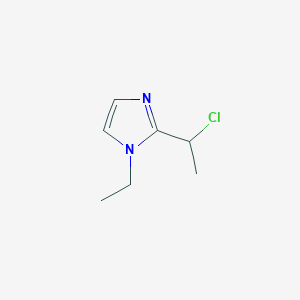
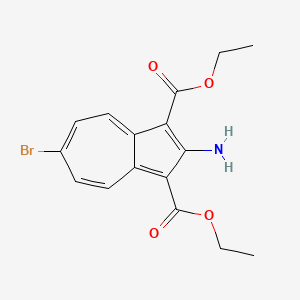
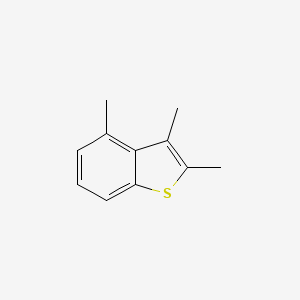
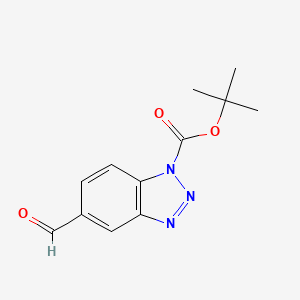
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
